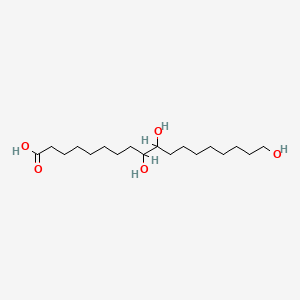
Phloionolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phloionolic acid, also known as phloionolate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, this compound can be found in fruits, green vegetables, and pomes. This makes this compound a potential biomarker for the consumption of these food products.
9,10,18-trihydroxyoctadecanoic acid is an omega-hydroxy fatty acid that is 18-hydroxyoctadecanoic acid carrying two additional hydroxy substituents at positions 9 and 10. It has a role as a plant metabolite. It is an omega-hydroxy fatty acid, a triol and a hydroxyoctadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Health and Therapeutic Applications
Phloionolic acid exhibits several health-promoting properties, primarily attributed to its antioxidant and anti-inflammatory activities. These properties are critical in addressing various diseases, including cancer, diabetes, and cardiovascular disorders.
Antioxidant Properties
Research indicates that this compound acts as an effective free radical scavenger. Its antioxidant activity helps mitigate oxidative stress, which is linked to numerous chronic diseases. A study demonstrated that this compound reduced DNA damage induced by hydrogen peroxide in human lymphocytes, showcasing its potential as a protective agent against oxidative damage .
Anticancer Activity
This compound has shown promise in cancer therapy through its ability to inhibit tumor growth and metastasis. In vivo studies have indicated that it significantly reduces tumor size in xenografted models by modulating the expression of oncogenes and enhancing cellular antioxidant levels . The compound's efficacy is further enhanced when used in conjunction with nanocarrier systems for targeted drug delivery in cancer treatment .
Anti-diabetic Effects
This compound may also play a role in managing diabetes by modulating glucose metabolism. Its ability to enhance insulin sensitivity and reduce blood glucose levels has been documented in several studies, indicating its potential as a therapeutic agent for diabetes management .
Industrial Applications
The unique properties of this compound extend beyond health applications into various industrial sectors.
Pharmaceutical Industry
This compound is utilized as a starting material for synthesizing other valuable compounds, such as ambrettolide, a fragrance component. The synthesis process involves multiple steps but yields high-quality products suitable for commercial use .
Food Industry
In the food sector, this compound is recognized for its antioxidant properties, which can enhance the shelf life and stability of food products. Its incorporation into food formulations can help prevent oxidative rancidity and improve overall product quality .
Cosmetic Industry
The compound's antioxidant and anti-inflammatory properties make it an attractive ingredient in cosmetic formulations aimed at skin health. It can be used to develop anti-aging products due to its ability to neutralize free radicals and promote skin regeneration .
Case Studies
Eigenschaften
CAS-Nummer |
496-86-6 |
|---|---|
Molekularformel |
C18H36O5 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
9,10,18-trihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h16-17,19-21H,1-15H2,(H,22,23) |
InChI-Schlüssel |
OISFHODBOQNZAG-UHFFFAOYSA-N |
SMILES |
C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O |
Kanonische SMILES |
C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O |
melting_point |
104-105°C |
Key on ui other cas no. |
17705-68-9 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















